Cas no 315684-79-8 (ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate)

Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)aminothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a chlorophenyl group, a benzothiazole sulfonamide moiety, and an ethyl carboxylate ester. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the sulfonamide group may enhance binding affinity in target interactions, while the chlorophenyl and thiophene components contribute to structural diversity and electronic properties. The ethyl ester functionality offers synthetic flexibility for further derivatization. Its well-defined molecular architecture makes it a candidate for exploration in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate structure
315684-79-8 structure
Product Name:ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate
CAS No:315684-79-8
MF:C20H15ClN2O4S2
MW:446.927101373672
CID:6135721
PubChem ID:1186766
Update Time:2025-06-29

ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate
    • ethyl 4-(4-chlorophenyl)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]thiophene-3-carboxylate
    • 3-Thiophenecarboxylic acid, 4-(4-chlorophenyl)-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-, ethyl ester
    • ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate
    • 315684-79-8
    • ethyl 4-(4-chlorophenyl)-2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]thiophene-3-carboxylate
    • F1678-0245
    • AKOS002382310
    • Inchi: 1S/C20H15ClN2O4S2/c1-2-27-20(24)17-15(12-7-9-13(21)10-8-12)11-28-19(17)22-18-14-5-3-4-6-16(14)29(25,26)23-18/h3-11H,2H2,1H3,(H,22,23)
    • InChI Key: GGOLHIFVLGOBBI-UHFFFAOYSA-N
    • SMILES: C1(NC2C3=C(S(=O)(=O)N=2)C=CC=C3)SC=C(C2=CC=C(Cl)C=C2)C=1C(OCC)=O

Computed Properties

  • Exact Mass: 446.0161770g/mol
  • Monoisotopic Mass: 446.0161770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 619.4±65.0 °C(Predicted)
  • pka: -2.47±0.20(Predicted)

ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate

Introduction to Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate (CAS No. 315684-79-8)

Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate, a compound with the chemical identifier CAS No. 315684-79-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of multiple functional groups, including an amino group and a carboxylate moiety, makes this molecule a versatile candidate for further chemical modification and pharmacological investigation.

The molecular structure of Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate is characterized by its intricate arrangement of rings and substituents. The benzothiazole core, a well-known pharmacophore in medicinal chemistry, is functionalized with a dioxo group and an amino-thiophene moiety. This specific configuration not only imparts unique electronic properties but also suggests potential interactions with biological targets such as enzymes and receptors.

Recent studies in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The benzothiazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate builds upon this existing knowledge by incorporating additional functional groups that may enhance its binding affinity and selectivity.

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the benzothiazole ring system followed by functionalization at the 3-position with an amino-thiophene group. The introduction of the dioxo group further complicates the synthesis but also adds to the structural complexity that may be beneficial for drug-like properties.

One of the most intriguing aspects of Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate is its potential as a lead compound for drug development. The combination of a chlorophenyl group and an amino-thiophene moiety suggests that this molecule may exhibit dual functionality, interacting with multiple biological pathways simultaneously. This property is highly desirable in modern drug design, where targeting multiple disease mechanisms can lead to more effective treatments.

In vitro studies have begun to explore the biological activity of Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate. Initial results indicate that this compound demonstrates promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary assays have shown inhibitory effects on specific enzymes involved in inflammation and pain pathways. These findings are particularly exciting as they open up new avenues for therapeutic intervention.

The role of computational chemistry in understanding the properties of Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with potential target proteins. These simulations have provided valuable insights into how the compound might interact with biological systems at the molecular level. Such information is crucial for guiding further experimental work and optimizing lead compounds for clinical development.

Future research directions for Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate include exploring its mechanism of action in greater detail. Understanding how this compound exerts its biological effects will be essential for designing more effective derivatives and improving its therapeutic potential. Additionally, investigating its pharmacokinetic properties will provide critical data for assessing its suitability for clinical translation.

The development of novel pharmaceuticals is a complex and iterative process that relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. Ethyl 4-(4-chlorophenyl)-2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)aminothiophene-3-carboxylate exemplifies how cutting-edge research can lead to the discovery of new therapeutic agents with significant societal impact. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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